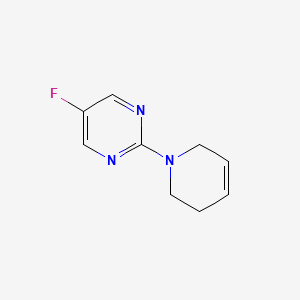

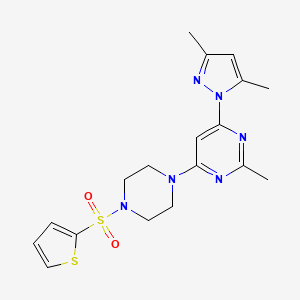

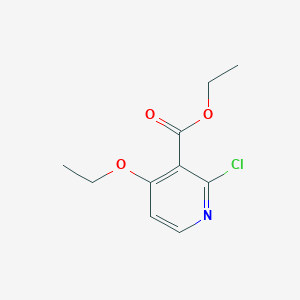

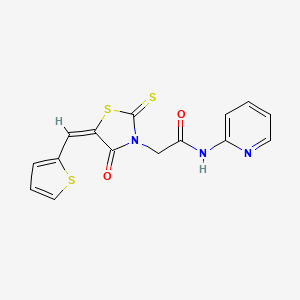

![molecular formula C19H24N4O3S2 B2772630 N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 393565-60-1](/img/structure/B2772630.png)

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

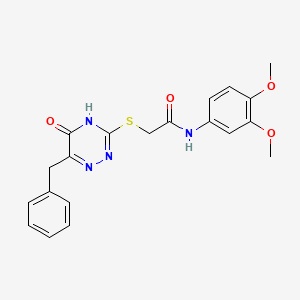

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiadiazole ring could be formed through a cyclization reaction involving a thiosemicarbazide . The ethoxyaniline group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiadiazole ring is a heterocyclic ring containing both sulfur and nitrogen atoms, which could potentially participate in various chemical reactions . The ethoxyaniline group contains an ether linkage and an aniline moiety, which could influence the compound’s reactivity and polarity .Chemical Reactions Analysis

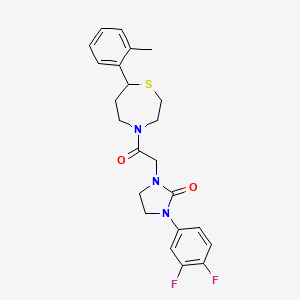

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiadiazole ring could potentially undergo reactions at the sulfur or nitrogen atoms . The ethoxyaniline group could participate in reactions typical of ethers and anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could increase its solubility in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .Scientific Research Applications

Anticancer Activity

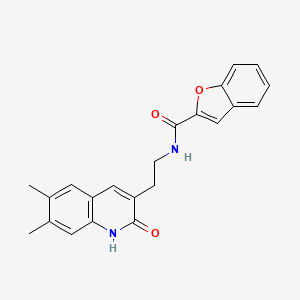

The 2-aminothiazole scaffold has demonstrated promising anticancer properties. Researchers have synthesized derivatives of this compound and evaluated their effects on cancer cells. These derivatives inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. The compound “N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide” likely exhibits similar anticancer potential .

Anti-Inflammatory Activity

Inflammation is a common factor in various diseases, including autoimmune disorders and chronic conditions. Some 2-aminothiazole derivatives act as anti-inflammatory agents by modulating inflammatory pathways. They suppress pro-inflammatory cytokines and reduce tissue damage. Our compound could potentially contribute to anti-inflammatory drug development .

PI3K/mTOR Inhibition

The compound “N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide” may exhibit dual inhibition of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) pathways. These pathways are involved in cell growth, survival, and metabolism. Targeting them can be beneficial in cancer therapy and other diseases .

Novel Synthetic Strategies

Researchers have developed synthetic strategies to access novel 2-aminothiazole derivatives. These include N-substituted, 3-substituted, 4-substituted, multi-substituted, and aryl/alkyl-substituted compounds. The compound’s structural variations have attracted medicinal chemists, leading to innovations in drug design and development .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. This could include developing more efficient synthetic routes, investigating its reactivity under various conditions, and screening it for activity against different biological targets .

Mechanism of Action

Mode of Action

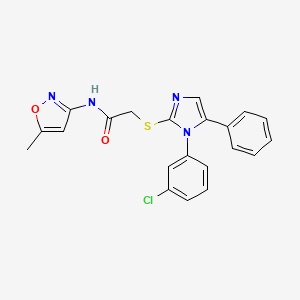

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it might influence pathways involving sulfur-containing compounds or pathways related to the metabolism of ethoxyphenyl groups .

Pharmacokinetics

The compound’s metabolism might involve the oxidation of the ethoxyphenyl group and the cleavage of the thiadiazol ring .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and mechanistic studies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules might influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by the pH due to the presence of ionizable groups. Similarly, temperature might influence the compound’s diffusion rate and its interaction with targets .

properties

IUPAC Name |

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S2/c1-2-26-15-10-8-14(9-11-15)20-16(24)12-27-19-23-22-18(28-19)21-17(25)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREUMGSCGWFFHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2772555.png)

![(6-Methoxypyridin-3-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2772561.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2772562.png)

![2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2772565.png)

![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2772570.png)